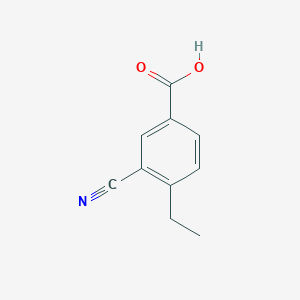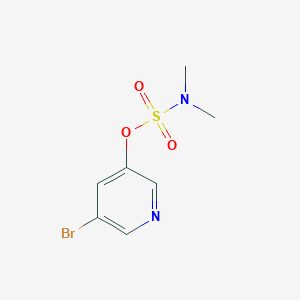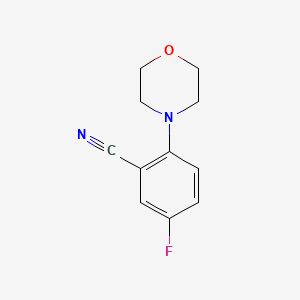
5-Fluoro-2-(morpholin-4-yl)benzonitrile
Descripción general
Descripción
5-Fluoro-2-(morpholin-4-yl)benzonitrile is a chemical compound with the molecular formula C11H11FN2O and a molecular weight of 206.22 . It is a versatile material utilized in scientific research, with applications in various fields like pharmaceuticals, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-(morpholin-4-yl)benzonitrile is 1S/C11H11FN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 . This indicates that the molecule consists of a fluorinated benzonitrile group attached to a morpholine ring.Physical And Chemical Properties Analysis
5-Fluoro-2-(morpholin-4-yl)benzonitrile is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Stereochemical Studies and Synthesis
A study by Fujii et al. (2006) explored the stereochemical outcomes in the formation and amination of fluoro-λ6-sulfanenitriles, providing insights into the reaction mechanisms and product configurations using X-ray crystallography (Fujii et al., 2006).
Antimicrobial Activities
Patil et al. (2011) synthesized a series of novel thiazolidin-4-one derivatives containing the morpholin-4-yl group and tested them for their antibacterial and antifungal activities. These compounds showed moderate in vitro activities against tested microorganisms (Patil et al., 2011).
Imaging and Diagnostic Applications
A significant contribution to imaging technology is detailed in the work of Siméon et al. (2007), where a high-affinity radioligand for imaging metabotropic glutamate subtype-5 receptors (mGluR5) in the monkey brain was developed. This ligand showed potential for positron emission tomography (PET) applications due to its high affinity and specificity (Siméon et al., 2007).
Material Science and Chemical Synthesis
Research on the synthesis and characterization of novel bioactive heterocycles by Prasad et al. (2018) introduced compounds with potential antiproliferative activities. The study utilized morpholine in the synthesis process, highlighting the structural and interaction analysis through X-ray diffraction and Hirshfeld surface analysis (Prasad et al., 2018).
Microbial Activity Screening
Patharia et al. (2020) reported the synthesis of fluorinated morpholine-containing benzamide derivatives and evaluated their microbial activities. The study demonstrated the potential of these compounds in exhibiting significant antibacterial and antifungal properties (Patharia et al., 2020).
Propiedades
IUPAC Name |
5-fluoro-2-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWGVYUXZCRDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(morpholin-4-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



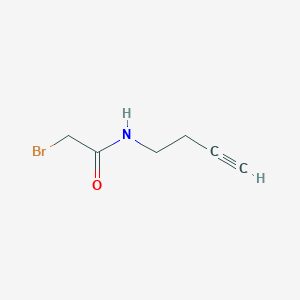


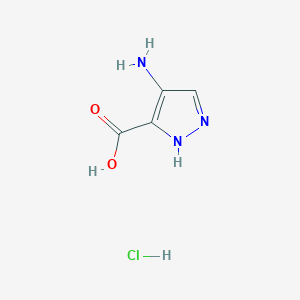
![4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one](/img/structure/B1442386.png)
![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)


![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)


